Cyclopenta-1,2-diene
CAS No.: 50682-89-8
Cat. No.: VC19633733
Molecular Formula: C5H6
Molecular Weight: 66.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50682-89-8 |
---|---|
Molecular Formula | C5H6 |
Molecular Weight | 66.10 g/mol |
Standard InChI | InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |
Standard InChI Key | VRNCRGHDRGGBLW-UHFFFAOYSA-N |
Canonical SMILES | C1CC=C=C1 |
Introduction
Structural and Electronic Properties
Molecular Architecture
Cyclopenta-1,2-diene features a cumulenic structure with conjugated double bonds at the 1,2-positions of a cyclopentene ring (Fig. 1). This arrangement creates significant angle strain, as the ideal 180° bond angle for sp-hybridized carbons conflicts with the 108° internal angles of a regular pentagon . Density functional theory (DFT) calculations predict a diradical intermediate during its formation, which contributes to its instability .
The molecular formula (C₅H₆) and exact mass (66.04700 g/mol) align with other cyclopentadiene isomers, but its distinct bonding topology results in unique spectroscopic signatures . Nuclear magnetic resonance (NMR) studies of derivatives reveal upfield-shifted vinyl protons (δ 2.67–2.81 ppm) and characteristic sp² carbon resonances .
Comparative Stability
Unlike the more stable 1,3-cyclopentadiene (pKₐ = 16), which dimerizes reversibly at room temperature , the 1,2-isomer resists isolation due to extreme kinetic instability. Theoretical models attribute this to increased ring strain energy (≈30 kcal/mol higher than 1,3-cyclopentadiene) .
Synthetic Approaches
Historical Attempts
Early efforts to synthesize cyclopenta-1,2-diene via Favorskii-type eliminations from halogenated precursors (e.g., 1-chlorocyclopentene) inadvertently produced cyclopentyne intermediates instead . The failure of these methods underscored the compound’s reluctance to adopt the strained allene geometry under mild conditions.
Modern Methodology
A breakthrough emerged through the use of 1-(2-iodocyclopent-1-en-1-yl)benzene (13) as a precursor. Treatment with potassium tert-butoxide (KOtBu) at 240°C in benzene induces dehydroiodonation, generating the transient allene 1-phenyl-cyclopenta-1,2-diene (8) . Key reaction parameters include:
Parameter | Value |
---|---|
Temperature | 240°C |
Solvent | Benzene |
Base | KOtBu |
Yield (8 + byproducts) | 45% |
The reaction proceeds via a diradical intermediate (16), which abstracts a hydrogen atom from solvent molecules to form 1-(2-phenylcyclopent-1-en-1-yl)benzene (15a) . Deuterium-labeling experiments confirmed benzene as the hydrogen source .
Spectroscopic Characterization
NMR Analysis
The ¹H NMR spectrum of precursor 13 shows distinct signals:
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Aromatic protons: δ 7.2–7.6 (multiplet)
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Methylenic protons: δ 2.81 (br. triplet), δ 2.67 (br. triplet), δ 1.98 (quintet, J = 7.6 Hz)
¹³C NMR confirms the fully substituted double bond through six sp² carbon resonances .
Computational Validation
DFT calculations at the B3LYP/6-31G(d) level support the proposed -sigmatropic rearrangement pathway, with activation barriers ≈18 kcal/mol lower than for 1,3-cyclopentadiene .
Reactivity and Applications
Organometallic Relevance
Derivatives like 1-phenyl-cyclopenta-1,2-diene may serve as ligands in transition metal complexes, analogous to cyclopentadienyl (Cp) coordination chemistry . Preliminary attempts to stabilize the allene via π-complexation with Group 6 metals are underway.
Challenges and Future Directions
Stabilization Strategies
Current research focuses on:
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Steric protection via bulky substituents (e.g., tris(trimethylsilyl) groups)
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Low-temperature matrix isolation techniques
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In situ generation for cascade reactions
Computational Design
Machine learning models are being trained to predict substituent effects on allene stability, aiming to identify synthetic targets with half-lives >1 hour at 25°C .
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